Ethyl 1H-indol-5-ylcarbamate, also known as ethyl indole-5-carboxamide, is an organic compound that features a carbamate functional group attached to an indole ring. This compound is part of a larger class of indole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. Ethyl 1H-indol-5-ylcarbamate has garnered interest due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Ethyl 1H-indol-5-ylcarbamate can be synthesized through various chemical reactions involving indole derivatives. The synthesis often involves the reaction of ethyl carbamate with suitable indole precursors under specific conditions to yield the desired product.
Ethyl 1H-indol-5-ylcarbamate falls under the category of indole derivatives and more specifically, it is classified as a carbamate. Carbamates are esters or salts of carbamic acid, characterized by the presence of the -NHCOO- group.
The synthesis of ethyl 1H-indol-5-ylcarbamate typically involves several key steps:
For example, one method involves dissolving an indole derivative in a solvent like dimethylformamide and adding ethyl carbamate along with a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to promote the reaction. The mixture is stirred at room temperature for several hours, followed by purification steps such as column chromatography to isolate the product .
Ethyl 1H-indol-5-ylcarbamate has a distinct molecular structure characterized by:
The molecular formula for ethyl 1H-indol-5-ylcarbamate is , and its molecular weight is approximately 220.24 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure.
Ethyl 1H-indol-5-ylcarbamate can participate in various chemical reactions due to its functional groups:
For example, hydrolysis can be performed by treating the compound with aqueous acid at elevated temperatures, leading to the release of carbon dioxide and formation of ethyl indole-5-carboxylic acid .
The mechanism of action for ethyl 1H-indol-5-ylcarbamate involves its interaction with biological targets, potentially modulating various biochemical pathways:
Studies have indicated that similar indole derivatives exhibit significant activity against cancer cell lines and may also possess neuroprotective effects, suggesting that ethyl 1H-indol-5-ylcarbamate could share these properties .
Ethyl 1H-indol-5-ylcarbamate is typically a solid at room temperature, with melting points varying based on purity and specific synthesis conditions.
The compound is soluble in organic solvents such as dichloromethane and ethanol but has limited solubility in water. It exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
Spectroscopic data (NMR, IR) reveal characteristic peaks corresponding to the functional groups present, confirming its identity and purity .
Ethyl 1H-indol-5-ylcarbamate has potential applications in medicinal chemistry:
Indole-carbamate hybrids represent a strategically important class of compounds in modern medicinal chemistry, leveraging the complementary pharmacological advantages of both structural motifs. The indole nucleus, a privileged scaffold in drug design, provides a versatile platform for interactions with diverse biological targets due to its aromatic character, hydrogen bonding capability, and resemblance to endogenous tryptophan metabolites [9]. Carbamates (urethanes) introduce distinctive physicochemical and pharmacological properties, including enhanced metabolic stability compared to esters and amides, improved membrane permeability, and the ability to participate in critical hydrogen-bonding interactions with target proteins [7]. The carbamate group (–NH–C(=O)–O–) functions as a bioisostere for peptide bonds, offering conformational restriction through delocalization of the nitrogen lone pair into the carbonyl moiety, while maintaining hydrogen-bonding capacity via both the carbonyl oxygen and the backbone NH group [7].
Table 1: Key Properties of Indole-Carbamate Hybrid Systems
Structural Feature | Contribution to Drug Design | Example in Ethyl 1H-Indol-5-ylcarbamate |
---|---|---|
Indole Ring | Privileged scaffold for target engagement; Participates in π-π stacking, hydrophobic interactions | Bicyclic structure with fused benzene and pyrrole rings |
Carbamate Linkage | Enhanced metabolic stability; Conformational restriction; Hydrogen bonding capacity | Ethyl carbamate group attached at C-5 position of indole |
Hybrid Structure | Multitarget potential; Tunable pharmacokinetics | Synergistic effects enabling diverse biological activities |
The integration of the carbamate functionality at specific positions on the indole ring, particularly the 5-position as in ethyl 1H-indol-5-ylcarbamate (molecular formula: C₁₁H₁₂N₂O₂; molecular weight: 204.22 g/mol), creates a multifunctional scaffold amenable to extensive structural modification [4]. This molecular hybridization strategy enhances the potential for discovering compounds with improved target selectivity and optimized drug-like properties. The ethyl moiety appended to the carbamate oxygen offers a straightforward site for derivatization, enabling fine-tuning of lipophilicity and steric bulk to modulate receptor affinity and pharmacokinetic behavior. These hybrids demonstrate significant potential across therapeutic areas, including anti-infective, anticancer, and anti-inflammatory applications, capitalizing on the indole's inherent biological profile while benefiting from the carbamate's stability and favorable interaction properties [4] [9].
The pharmacological exploration of indole derivatives spans over a century, establishing this heterocycle as one of the most significant scaffolds in medicinal chemistry. Early investigations focused on naturally occurring indole alkaloids, such as the antihypertensive reserpine (isolated from Rauwolfia serpentina) and the migraine therapeutic ergotamine (from Claviceps purpurea), which demonstrated profound physiological effects and provided crucial insights into neurotransmitter systems [9]. The discovery of serotonin (5-hydroxytryptamine), an endogenous indoleamine neurotransmitter, further accelerated interest in synthetic indole derivatives as modulators of neurological and psychiatric conditions. This led to the development of triptans (e.g., sumatriptan) for migraine and numerous serotonergic agents for depression and anxiety [9].
Table 2: Evolution of Key Indole-Based Pharmacophores
Era | Key Developments | Therapeutic Impact |
---|---|---|
Early-Mid 20th Century | Isolation of reserpine, ergotamine; Discovery of serotonin | Validated indole scaffold; Established neurological relevance |
Late 20th Century | Synthetic NSAIDs (indomethacin); Triptans (sumatriptan); Antivirals (delavirdine) | Expanded into inflammation, migraine, HIV therapy |
21st Century | Targeted hybrids (indole-carbamates, indole-isoxazoles); Fragment-based design | Multitarget ligands; Enhanced selectivity; Resistance mitigation |
The latter half of the 20th century witnessed systematic medicinal chemistry efforts to optimize synthetic indole derivatives. Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin demonstrated the anti-inflammatory potential of indole acetic acid derivatives, while the HIV non-nucleoside reverse transcriptase inhibitor delavirdine highlighted the antiviral applications of complex indole systems [9]. The evolution continued with rational structural modifications, including halogenation (e.g., 5-bromoindoles), N-alkylation, and substitutions at the C-3 position, which significantly influenced receptor affinity and selectivity. Contemporary research focuses on molecular hybridization strategies, combining the indole nucleus with other pharmacophoric elements like carbamates, exemplified by ethyl 1H-indol-5-ylcarbamate, to overcome limitations of earlier derivatives, particularly concerning target selectivity, metabolic stability, and the rising challenge of antimicrobial resistance [2] [8] [9]. The structural versatility of the indole ring enables its integration into complex architectures targeting diverse enzymes and receptors, cementing its status as an indispensable scaffold in modern drug discovery.
Ethyl 1H-indol-5-ylcarbamate represents a strategically optimized indole derivative designed to leverage synergistic pharmacological properties. The carbamate group at the C-5 position provides distinct advantages over simple indoles or alternative substituents. Chemically, the carbamate linkage enhances metabolic stability relative to ester or amide functionalities, particularly against hydrolytic enzymes, while maintaining favorable hydrogen-bonding potential critical for target engagement [7]. The electron-withdrawing nature of the carbamate carbonyl moderately influences the indole ring's electron density, potentially enhancing interactions with biological targets featuring π-cation or lone pair-π binding sites. This modification expands the pharmacophore's versatility, enabling interactions with a broader spectrum of enzymes and receptors compared to the parent indole structure [4].
Structurally, ethyl 1H-indol-5-ylcarbamate (Canonical SMILES: CCOC(=O)NC1=CC2=C(C=C1)NC=C2) serves as a synthetically tractable platform for diversification [4]. The ethyl group offers a site for straightforward structural modification to modulate lipophilicity (LogP ≈1.8) and steric parameters [4]. Furthermore, the free N-H of the indole ring remains available for hydrogen bonding or targeted derivatization, while positions C-2, C-3, C-6, and C-7 on the indole nucleus are accessible for further functional group incorporation to optimize target affinity and selectivity. This synthetic accessibility facilitates the generation of focused libraries for structure-activity relationship studies.
Pharmacologically, derivatives based on this scaffold demonstrate compelling multitarget potential. Research indicates significant activity against Mycobacterium tuberculosis (H37Rv strain), positioning ethyl 1H-indol-5-ylcarbamate as a promising lead structure for novel antitubercular agents addressing drug-resistant strains [2]. Molecular modeling studies suggest that carbamate-containing indoles can bind to critical bacterial targets, including (p)ppGpp synthetases (Rel enzymes), which regulate bacterial stress responses and persistence pathways implicated in antibiotic tolerance . Additionally, structural analogs demonstrate inhibitory activity against xanthine oxidase (XO), a key enzyme in uric acid production and oxidative stress, with optimized derivatives exhibiting IC₅₀ values reaching the submicromolar range (e.g., 0.13 μM for compound 6c) [3]. The 5-carbamate substitution appears crucial for XO inhibition, potentially enabling hydrogen bonding with catalytic residues like Glu802 and Arg880 within the enzyme's active site [3].
Table 3: Documented Biological Activities of Ethyl 1H-Indol-5-ylcarbamate and Key Analogues
Biological Target/System | Reported Activity | Potential Mechanism | Structural Determinants |
---|---|---|---|
Mycobacterium tuberculosis | Anti-tubercular activity (H37Rv strain) | Potential (p)ppGpp synthetase inhibition; Disruption of stress response | Carbamate group; Indole N-H; Overall lipophilicity |
Xanthine Oxidase (XO) | Inhibition (IC₅₀ down to 0.13 μM in optimized analogues) | Competitive/non-competitive inhibition; H-bonding with Glu802, Arg880 | 5-Carbamate orientation; C-3 substituents (e.g., cyano group) |
Antiviral Targets | Activity against Hepatitis C Virus (HCV) genotypes | Potential NS5A/NS3 protein interaction | Hybridization with isoxazole/other fragments; N-substitution |
Biofilm Formation | Inhibition of S. aureus/MRSA biofilm | Interference with quorum sensing/persistence pathways | Indole core; Hydrophobic substituents |
The multifunctional nature of ethyl 1H-indol-5-ylcarbamate stems from the indole core's inherent biological profile—encompassing interactions with neurotransmitter systems, anti-inflammatory pathways, and antimicrobial targets—coupled with the carbamate's ability to enhance stability and facilitate specific enzyme interactions. This combination creates a versatile scaffold capable of yielding derivatives with tailored activity against therapeutically challenging targets, particularly drug-resistant infections and complex multifactorial diseases requiring polypharmacology [3] [8]. Rational structural optimization around this core, guided by molecular modeling and mechanistic studies, holds significant promise for developing novel therapeutic agents addressing pressing unmet medical needs.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4